2-(Benzyloxy)-1-methoxy-4-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1-methoxy-4-vinylbenzene is an organic compound that features a benzene ring substituted with benzyloxy, methoxy, and vinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-methoxy-4-vinylbenzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-methoxy-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzyloxy group into a carbonyl group.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is typical.
Substitution: Friedel-Crafts acylation and nitration reactions are common, using reagents like aluminum chloride and nitric acid.
Major Products
Oxidation: Produces compounds such as benzaldehyde derivatives.
Reduction: Results in the formation of ethyl-substituted benzene derivatives.
Substitution: Leads to various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
2-(Benzyloxy)-1-methoxy-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-methoxy-4-vinylbenzene involves its interaction with various molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways . The vinyl group can undergo polymerization reactions, contributing to its utility in material science .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Similar in structure but contains a pyridine ring instead of a benzene ring.
2-Benzyloxy-1-methoxybenzene: Lacks the vinyl group, making it less reactive in certain polymerization reactions.
Uniqueness
2-(Benzyloxy)-1-methoxy-4-vinylbenzene is unique due to the presence of both benzyloxy and vinyl groups on the same benzene ring. This combination allows for a diverse range of chemical reactions and applications, particularly in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
4-ethenyl-1-methoxy-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-13-9-10-15(17-2)16(11-13)18-12-14-7-5-4-6-8-14/h3-11H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPBQQYHFLQYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60987909 |
Source
|
Record name | 2-(Benzyloxy)-4-ethenyl-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60987909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68360-39-4 |
Source
|
Record name | 2-(Benzyloxy)-4-ethenyl-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60987909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.